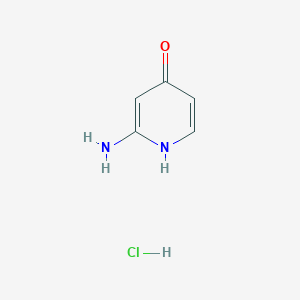

2-Amino-4-hydroxypyridine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-1H-pyridin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.ClH/c6-5-3-4(8)1-2-7-5;/h1-3H,(H3,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVWTUWLHTYPTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676406 | |

| Record name | 2-Aminopyridin-4(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187932-09-7 | |

| Record name | 4-Pyridinol, 2-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminopyridin-4(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminopyridin-4-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.251.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-hydroxypyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-hydroxypyridine hydrochloride is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. Its pyridine core, substituted with both an amino and a hydroxyl group, imparts a unique reactivity profile, making it a valuable precursor for the synthesis of a wide range of biologically active molecules.[1][2] The pyridine scaffold itself is a prominent feature in numerous FDA-approved drugs, highlighting the significance of its derivatives in pharmaceutical development.[3] This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

This compound is typically a solid at room temperature. The presence of the amino and hydroxyl groups, along with the nitrogen atom in the pyridine ring, allows for the formation of hydrogen bonds, influencing its solubility and other physical properties. The hydrochloride salt form generally enhances its water solubility compared to the free base.

| Property | Value | Source |

| CAS Number | 1187932-09-7 | [4][5][6] |

| Molecular Formula | C5H7ClN2O | |

| Molecular Weight | 146.58 g/mol | [6] |

| Appearance | Solid | |

| Storage Temperature | Inert atmosphere, room temperature or 2-8°C | [5][6] |

| Solubility | Slightly soluble in water.[7] Soluble in some organic solvents.[2][8] |

Chemical Structure and Tautomerism

A critical aspect of the chemistry of 2-Amino-4-hydroxypyridine is its existence in tautomeric forms. The "hydroxy" form can exist in equilibrium with its corresponding "pyridone" tautomer, 2-amino-1H-pyridin-4-one.[9] This equilibrium is sensitive to the solvent environment, with the pyridone form often being favored in many solvents due to its aromatic character and the presence of a strong carbon-oxygen double bond.[9][10] This tautomerism plays a crucial role in the compound's reactivity and its interactions with biological targets.[9]

Caption: Tautomeric equilibrium between the hydroxy and pyridone forms.

Synthesis and Reactivity

The synthesis of 2-Amino-4-hydroxypyridine and its derivatives can be achieved through various multi-step pathways, often starting from pyridine precursors.[9] One patented method involves a multi-step process that can be optimized by carefully controlling reaction parameters such as temperature, pressure, and pH.[9] For instance, adjusting the pH with dilute hydrochloric acid is a common step to facilitate extraction during the workup.[9][11]

The amino and hydroxyl groups on the pyridine ring are key reactive sites. The amino group can undergo reactions such as acylation and alkylation, while the hydroxyl group can be involved in etherification and esterification reactions. These functional groups provide handles for chemists to introduce a variety of substituents, thereby modifying the molecule's properties for specific applications.[8] The electron-donating nature of both the amino and hydroxyl groups influences the electronic distribution within the pyridine ring, affecting its reactivity in various chemical transformations.[9]

Applications in Drug Discovery and Development

The 2-amino-4-hydroxypyridine scaffold is a valuable starting point for the design and synthesis of novel therapeutic agents.[1][8] Its structural features allow for the creation of diverse chemical libraries for screening against various biological targets.

Key Application Areas:

-

Pharmaceutical Intermediates: It is a crucial intermediate in the synthesis of a variety of pharmaceutical agents.[1][2][8]

-

Neurological Disorders: Researchers utilize this scaffold to design and synthesize novel molecules with potential therapeutic applications for neurological disorders.[1][2]

-

Anti-inflammatory and Anti-cancer Agents: The unique structure allows for the formation of diverse derivatives that can be tailored for the development of anti-inflammatory and anti-cancer agents.[2]

The ability to modify the amino and hydroxyl groups allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, which is essential for optimizing drug candidates.[1]

Experimental Protocol: General Procedure for N-Acylation

This protocol provides a general methodology for the acylation of the amino group of 2-Amino-4-hydroxypyridine, a common reaction in the derivatization of this scaffold.

Materials:

-

This compound

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Acylating agent (e.g., Acetyl chloride, Acetic anhydride)

-

Base (e.g., Triethylamine, Pyridine)

-

Stir plate and stir bar

-

Round bottom flask

-

Nitrogen or Argon gas supply

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Reaction Setup: In a dry round bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound in the chosen anhydrous solvent.

-

Addition of Base: Add the base to the solution to neutralize the hydrochloride and deprotonate the amino group. Stir for a few minutes.

-

Addition of Acylating Agent: Slowly add the acylating agent to the reaction mixture at a controlled temperature (often 0°C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).

-

Extraction: Extract the product into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and filter.

-

Purification: Concentrate the organic extract under reduced pressure. Purify the crude product using a suitable technique, such as column chromatography or recrystallization, to obtain the desired N-acylated product.

Sources

- 1. This compound | 1187932-09-7 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1187932-09-7 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. This compound|lookchem [lookchem.com]

- 7. 2-Amino-4-hydroxypyridine, 98% | Fisher Scientific [fishersci.ca]

- 8. 2-Amino-4-hydroxypyridine Manufacturer & Supplier China | Properties, Uses, Safety & Price [pipzine-chem.com]

- 9. 2-Amino-4-hydroxypyridine | 33631-05-9 | Benchchem [benchchem.com]

- 10. chemtube3d.com [chemtube3d.com]

- 11. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Structure and Tautomerism of 2-Amino-4-hydroxypyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive analysis of the chemical structure and tautomeric behavior of 2-amino-4-hydroxypyridine hydrochloride. This document delves into the fundamental principles governing its structure, the dynamic nature of its tautomeric forms, and the experimental and computational methodologies used for its characterization.

Introduction

2-Amino-4-hydroxypyridine and its hydrochloride salt are heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] The presence of both an amino and a hydroxyl group on the pyridine ring gives rise to a rich tautomeric landscape, which profoundly influences its physicochemical properties, reactivity, and biological activity. Understanding the predominant tautomeric forms and the equilibrium between them is crucial for rational drug design and development. This guide provides a detailed exploration of the structural and tautomeric characteristics of this compound, grounded in established scientific principles and supported by data from analogous systems.

Chemical Structure and Identification

This compound is the hydrochloride salt of 2-amino-4-hydroxypyridine. The core structure consists of a pyridine ring substituted with an amino group at position 2 and a hydroxyl group at position 4.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1187932-09-7[2] |

| Molecular Formula | C₅H₆N₂O·HCl[2] |

| Molecular Weight | 146.58 g/mol [2] |

The Landscape of Tautomerism

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For 2-amino-4-hydroxypyridine, several tautomeric forms are possible due to the presence of the amino and hydroxyl groups. The principal tautomeric equilibrium involves the migration of a proton between the hydroxyl group and the ring nitrogen, as well as between the amino group and the ring nitrogen.

The primary tautomers to consider are:

-

2-Amino-4-hydroxypyridine (Hydroxy-Amino Form): The aromatic form with a hydroxyl group at C4 and an amino group at C2.

-

2-Amino-1,4-dihydro-4-oxopyridine (Oxo-Amino Form): A non-aromatic dihydropyridine form with a carbonyl group at C4.

-

2-Imino-1,2-dihydro-4-hydroxypyridine (Hydroxy-Imino Form): A non-aromatic dihydropyridine form with an imino group at C2.

-

2-Imino-1,2,3,4-tetrahydro-4-oxopyridine (Oxo-Imino Form): A non-aromatic tetrahydropyridine form.

Protonation of the ring nitrogen in the hydrochloride salt further influences the tautomeric equilibrium.

graph Tautomers {

layout=neato;

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9];

A [label="2-Amino-4-hydroxypyridine\n(Hydroxy-Amino)"];

B [label="2-Amino-1,4-dihydro-4-oxopyridine\n(Oxo-Amino)"];

C [label="2-Imino-1,2-dihydro-4-hydroxypyridine\n(Hydroxy-Imino)"];

A -- B [label="Keto-Enol\nTautomerism"];

A -- C [label="Amino-Imino\nTautomerism"];

}

Caption: Workflow for X-ray crystal structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Tautomerism in Solution

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[3] The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of tautomers.

Step-by-Step Protocol for NMR Analysis of Tautomerism:

-

Sample Preparation:

-

Dissolve a known quantity of this compound in a deuterated solvent (e.g., DMSO-d₆, D₂O, CD₃OD). The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum at a controlled temperature.

-

Analysis:

-

The aromatic protons of the hydroxy-amino tautomer will appear in the aromatic region (typically 6.0-8.5 ppm).

-

The protons of the non-aromatic rings of other tautomers will appear at different chemical shifts, likely in the upfield region compared to the aromatic protons.

-

The chemical shift of the exchangeable protons (NH₂ and OH) will vary depending on the solvent and temperature.

-

The ratio of the integrals of well-resolved signals corresponding to each tautomer can be used to determine the equilibrium constant (K_t).

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Analysis:

-

The chemical shift of the carbon at position 4 will be significantly different for the hydroxy tautomer (C-OH, typically ~160-170 ppm) and the oxo tautomer (C=O, typically >170 ppm).

-

The chemical shifts of the other ring carbons will also differ between the tautomers due to changes in hybridization and electron density.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Quantitative Approach

UV-Vis spectroscopy can be used to quantitatively assess the tautomeric equilibrium by exploiting the different electronic absorption characteristics of the tautomers.

Detailed Protocol for UV-Vis Spectroscopic Analysis:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., water, ethanol, acetonitrile).

-

Prepare a series of dilutions to obtain solutions with absorbances in the optimal range (0.1-1.0 AU).

-

Spectral Acquisition:

-

Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

The hydroxy-amino tautomer, being aromatic, is expected to have a different λ_max and molar absorptivity (ε) compared to the non-aromatic tautomers.

-

By analyzing the spectra in different solvents of varying polarity, shifts in the absorption maxima can be correlated with changes in the tautomeric equilibrium.

-

If the individual spectra of the pure tautomers can be determined (e.g., by using model compounds or by deconvolution of the overlapping spectra), the equilibrium constant can be calculated from the absorbance at a specific wavelength using the Beer-Lambert law.

Synthesis of this compound

While several synthetic routes to substituted hydroxypyridines have been reported, a common approach involves the modification of a pre-existing pyridine derivative. A plausible synthesis of 2-amino-4-hydroxypyridine could start from 4-aminopyridine.[4]

Plausible Synthetic Protocol:

-

Diazotization of 4-Aminopyridine:

-

Dissolve 4-aminopyridine in an acidic solution (e.g., aqueous H₂SO₄) at low temperature (0-5 °C).

-

Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

Hydrolysis of the Diazonium Salt:

-

Gently warm the diazonium salt solution to promote hydrolysis, replacing the diazonium group with a hydroxyl group to yield 4-hydroxypyridine.

-

Amination of 4-Hydroxypyridine:

-

The introduction of an amino group at the 2-position can be a challenging transformation. A multi-step sequence involving protection, directed lithiation, and amination might be required.

-

Formation of the Hydrochloride Salt:

-

Dissolve the final 2-amino-4-hydroxypyridine product in a suitable solvent (e.g., ethanol).

-

Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent to precipitate the hydrochloride salt.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

Caption: A plausible synthetic pathway for this compound.

Conclusion

The chemical structure and tautomerism of this compound are governed by a complex interplay of factors including aromaticity, solvent effects, and pH. While the hydroxy-amino tautomer is likely the most stable form, particularly in the gas phase and nonpolar solvents, the equilibrium can shift towards the oxo-amino tautomer in polar, protic environments. A comprehensive understanding of this tautomeric behavior is essential for researchers in drug discovery and development. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this important heterocyclic compound. Further computational and experimental studies, particularly X-ray crystallographic analysis, are warranted to provide a more complete picture of the structural landscape of this compound.

References

- Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. In Current Organic Chemistry (Vol. 10, Issue 3, pp. 345-365). Bentham Science Publishers.

- Kubicki, M., et al. (2016). Synthesis and characterization of four organic-inorganic salts: sulfates of 2-aminopyridinium derivatives. Acta Crystallographica Section C: Structural Chemistry, 72(11), 882–889.

- Al-Otaibi, J. S. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Chemistry Central Journal, 9(1), 62.

- Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674.

- Shalaby, A. A., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1509.

- Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

- Schlegel, H. B., et al. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 104(22), 5821–5827.

- Contreras, R. H., & Tormena, C. F. (2014). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Current Organic Chemistry, 18(1), 2-16.

- Google Patents. (2015). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.

- Arshad, S., et al. (2017). Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile.

- Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659–2671.

-

Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Retrieved from [Link]

- Penić, A., et al. (2024). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. Molecules, 29(3), 589.

- Glidewell, C., et al. (2017). Crystal structure and Hirshfeld surface analysis of 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate.

- Mata, S., et al. (2010). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. The Journal of Physical Chemistry A, 114(43), 11393–11398.

- Roychowdhury, P., et al. (2023). N-Amino pyridinium salts in organic synthesis. Organic Chemistry Frontiers, 10(13), 2563-2580.

- Antonov, L., & Stoyanov, S. (2024).

- Nikolova, T., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(10), 2351–2356.

- D'Aleo, A., et al. (2022). Spectroscopic investigation of photophysics and tautomerism of amino- and nitroporphycenes. Physical Chemistry Chemical Physics, 24(47), 28835-28845.

- Constable, E. C., et al. (1998). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Journal of the Chemical Society, Perkin Transactions 2, (7), 1575-1582.

Sources

A Comprehensive Technical Guide to 2-Amino-4-hydroxypyridine hydrochloride: A Versatile Heterocyclic Scaffold for Modern Research

This document provides an in-depth technical overview of 2-Amino-4-hydroxypyridine hydrochloride (CAS Number: 1187932-09-7), a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and materials science. This guide moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, reactivity, and applications, grounded in established chemical principles.

Core Concepts: Understanding the Compound's Significance

This compound is a valued intermediate primarily due to the versatile reactivity endowed by its functional groups.[1] The pyridine ring is a common motif in biologically active compounds, and the presence of both an amino (-NH2) and a hydroxyl (-OH) group provides two distinct points for chemical modification.[2] This dual functionality makes it an excellent scaffold for building diverse molecular libraries for screening in pharmaceutical and agrochemical discovery programs.[1][2] It is particularly noted as a key intermediate in the synthesis of agents targeting neurological disorders.[1][2]

The Critical Role of Tautomerism

A fundamental characteristic of this molecule is its existence in a tautomeric equilibrium between the pyridinol form (2-amino-4-hydroxypyridine) and the pyridone form (2-amino-1H-pyridin-4-one). This equilibrium is crucial as it dictates the molecule's aromaticity, hydrogen bonding capability, and ultimately, its interaction with biological targets.[3] In many environments, the pyridone tautomer is favored due to the stability conferred by its amide-like character and strong carbon-oxygen double bond.[3] The hydrochloride salt form stabilizes the molecule for storage and handling, typically by protonating the most basic site, the 2-amino group.

Diagram 1: Tautomeric Equilibrium

This diagram illustrates the equilibrium between the 4-hydroxypyridine (pyridinol) and the 1H-pyridin-4-one (pyridone) forms.

Caption: Pyridinol-Pyridone Tautomerism.

Physicochemical Properties and Safety Data

Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 1187932-09-7 | [4] |

| Molecular Formula | C₅H₇ClN₂O | [5] |

| Molecular Weight | 146.57 g/mol | [5] |

| IUPAC Name | 2-amino-4-pyridinol hydrochloride | N/A |

| Appearance | Solid | [6] |

| Solubility | Slightly soluble in water. | [7][8] |

| Storage | Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C or room temperature. | [4] |

| InChI Key | DEVWTUWLHTYPTL-UHFFFAOYSA-N | [5] |

| SMILES | OC1=CC(N)=NC=C1.[H]Cl | [5] |

Safety, Handling, and Disposal

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Signal Word | Warning | |

| Hazard | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/eye protection/face protection. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Workflow: Safe Handling Protocol

The following workflow is mandatory when handling this compound to ensure a self-validating system of safety.

Caption: Mandatory safe handling workflow.

Synthesis and Purification Protocol

Stage 1: Synthesis of 2-Amino-4-hydroxypyridine (Parent Compound)

Multiple pathways exist for forming the substituted pyridine ring. A common and effective approach involves the cyclization and functionalization of acyclic precursors. The following protocol is a representative example adapted from patented methods for similar structures.[3]

Experimental Protocol: Synthesis of 2-Amino-4-hydroxypyridine

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine the appropriate β-ketoenamide or related precursor with a suitable solvent (e.g., ethanol, DMF).

-

Cyclization: Introduce the cyclizing agent (e.g., hydroxylamine hydrochloride for some routes) and a catalyst if required.[9] Heat the reaction mixture to reflux (typically 80-120 °C) under an inert nitrogen atmosphere to prevent oxidation.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Neutralize with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified via recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Stage 2: Formation of the Hydrochloride Salt

This is a standard acid-base reaction to improve the compound's stability and handling characteristics. The use of hydrochloric acid to adjust pH during work-up is a documented technique that facilitates salt formation.[3]

Experimental Protocol: Conversion to Hydrochloride Salt

-

Dissolution: Dissolve the purified 2-amino-4-hydroxypyridine free base in a suitable anhydrous solvent, such as diethyl ether or 1,4-dioxane.

-

Acidification: While stirring, bubble anhydrous hydrogen chloride gas through the solution, or add a pre-prepared solution of HCl in the chosen solvent (e.g., 4 M HCl in dioxane) dropwise.

-

Precipitation: The hydrochloride salt will precipitate out of the solution. Continue addition of HCl until precipitation is complete.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the filter cake with cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material or excess acid. Dry the final product under vacuum to yield this compound.

Reactivity and Synthetic Applications

The utility of this reagent stems from the distinct reactivity of its functional groups. The hydrochloride form means the 2-amino group is protonated (-NH₃⁺), rendering it non-nucleophilic. A simple deprotonation with a mild base is required to unmask its reactivity for subsequent reactions.

Diagram 2: Key Reaction Pathways

This diagram outlines the primary modes of reactivity for the 2-amino-4-hydroxypyridine scaffold after deprotonation.

Caption: Reactivity map of the core scaffold.

The primary applications in synthesis include:

-

Pharmaceutical Development: Serving as the starting scaffold for multi-step syntheses of complex molecules with potential therapeutic activity.[1]

-

Agrochemicals: Used in the development of novel pesticides and herbicides by leveraging the pyridine core, which is present in many existing agrochemicals.[1]

-

Materials Science: Incorporated into polymer backbones to enhance thermal stability and modify mechanical properties.[1]

Characterization and Quality Control

Confirmation of identity and purity is paramount. While specific spectra for this CAS number are proprietary to suppliers, a standard suite of analytical techniques would be employed for validation.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the core structure, the presence of functional groups, and the ratio of tautomers.

-

Mass Spectrometry (MS): Provides the molecular weight of the parent ion, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: Identifies characteristic vibrational frequencies for key functional groups, such as N-H stretches for the amine, O-H stretches for the hydroxyl group, and C=O stretches for the pyridone tautomer.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for ≥98%.

Researchers procuring this material should request a Certificate of Analysis (CoA) from the supplier, which will include data from these techniques.

Conclusion

This compound is more than a mere catalogue chemical; it is a versatile and highly functionalized scaffold that opens doors to a vast chemical space. Its true value is realized through a deep understanding of its tautomeric nature, the differential reactivity of its functional groups, and the application of robust, safe handling protocols. This guide provides the foundational knowledge and practical insights necessary for scientists to confidently and effectively incorporate this valuable building block into their research and development programs.

References

-

Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. PMC - NIH. Available at: [Link]

-

α-AMINO ACETALS: 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. Organic Syntheses Procedure. Available at: [Link]

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). ACS Publications. Available at: [Link]

-

N-(4-PYRIDYL)PYRIDINIUM CHLORIDE HYDROCHLORIDE. Organic Syntheses Procedure. Available at: [Link]

-

Pharmaceutical Intermediates Reagents | Raw materials | 2-Amino-4-hydroxypyridine | CAS No.:33631-05-9. Tiantai Yisheng Biochemical Technology Co., Ltd.. Available at: [Link]

-

Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. ResearchGate. Available at: [Link]

- Process for preparing 4-hydroxypyridines. Google Patents.

- Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one. Google Patents.

- 2-amino-3-hydroxypyridine and preparation method and refining method thereof. Google Patents.

- Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction. Google Patents.

-

The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at: [Link]

-

2-Amino-4-hydroxypyridine, 98%. Fisher Scientific. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 1187932-09-7 | Benchchem [benchchem.com]

- 3. 2-Amino-4-hydroxypyridine | 33631-05-9 | Benchchem [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. 1187932-09-7 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 6. H64836.03 [thermofisher.com]

- 7. 2-Amino-4-hydroxypyridine, 98% | Fisher Scientific [fishersci.ca]

- 8. 2-Amino-4-hydroxypyridine, 98% | Fisher Scientific [fishersci.ca]

- 9. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]

- 11. 1187932-09-7|this compound|BLD Pharm [bldpharm.com]

The Strategic Synthesis of 2-Amino-4-hydroxypyridine: A Heterocyclic Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-amino-4-hydroxypyridine core is a privileged heterocyclic scaffold, forming the central framework of numerous biologically active molecules and approved pharmaceuticals. Its unique electronic properties and hydrogen bonding capabilities make it a highly sought-after motif in medicinal chemistry, particularly in the design of kinase inhibitors. This technical guide provides a comprehensive overview of the synthetic strategies for accessing this valuable scaffold, offering field-proven insights into the causality behind experimental choices and detailed protocols for key transformations. The discussion will encompass classical and modern synthetic routes, mechanistic underpinnings, and the role of this scaffold in contemporary drug discovery, with a focus on its application in the development of targeted therapies.

Introduction: The Significance of the 2-Amino-4-hydroxypyridine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, with a vast number of FDA-approved drugs incorporating this heterocycle.[1] The strategic placement of amino and hydroxyl groups on the pyridine core, as seen in 2-amino-4-hydroxypyridine, imparts a unique set of properties that are particularly advantageous for targeting protein kinases.[2][3] These functional groups can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with the ATP-binding site of kinases.[2]

The 2-aminopyridine moiety is a well-established "hinge-binder" in kinase inhibitors, forming key hydrogen bonds with the backbone of the kinase hinge region.[2] The hydroxyl group at the 4-position can engage in additional interactions with the protein, enhancing binding affinity and selectivity. This has led to the emergence of 2-amino-4-hydroxypyridine derivatives as potent and selective inhibitors of various kinases, including Tyrosine Kinase 2 (TYK2), Cyclin-Dependent Kinase 8 (CDK8), and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), which are implicated in a range of diseases from autoimmune disorders to cancer.[4][5][6][7]

The inherent tautomerism of hydroxypyridines further adds to the chemical diversity and biological activity of this scaffold. 2-Amino-4-hydroxypyridine can exist in equilibrium with its pyridone tautomer, 2-amino-1H-pyridin-4-one.[8] The position of this equilibrium is influenced by the solvent environment and can significantly impact the molecule's interactions with biological targets.[8]

This guide will delve into the practical synthetic routes to this pivotal scaffold, empowering researchers to efficiently incorporate it into their drug discovery programs.

Synthetic Strategies for 2-Amino-4-hydroxypyridine

The synthesis of 2-amino-4-hydroxypyridine can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of a particular route will often depend on the availability of starting materials, desired scale, and the need for specific substitution patterns.

Strategy 1: Cyclization of Acyclic Precursors

This "bottom-up" approach involves the construction of the pyridine ring from simple, acyclic building blocks. These methods are often convergent and allow for the introduction of diversity at various positions of the heterocyclic core.

A common and versatile approach to substituted pyridones involves the condensation of an active methylene compound, such as ethyl cyanoacetate, with a 1,3-dielectrophile or its equivalent.

Causality Behind Experimental Choices: Ethyl cyanoacetate possesses a highly acidic methylene group, making it a potent nucleophile for Michael additions and Knoevenagel condensations.[4] The nitrile and ester functionalities provide handles for subsequent cyclization and can be further manipulated in the final product. The choice of the C3-synthon and the nitrogen source (typically ammonia or an ammonium salt) dictates the final substitution pattern of the pyridine ring.

Illustrative Reaction Pathway:

Caption: General workflow for the synthesis of 2-amino-4-hydroxypyridine from ethyl cyanoacetate.

Detailed Protocol: Synthesis of a Related 2-Aminopyridine Derivative

Step 1: Reaction Mixture Preparation

-

In a suitable reaction vessel, add the 2,4-pentadiene nitrile compound and an amine compound in a molar ratio of 1.0:(1.0-2.5) to a solvent to form a reaction mixture.[9]

Step 2: Base Addition and Reaction

-

While stirring the reaction mixture, add a base in an amount of 0-250 mol% of the substrate.[9]

-

Stir the reaction at a temperature ranging from room temperature to 150°C for 3-24 hours.[9]

Step 3: Work-up and Isolation

-

Upon completion of the reaction (monitored by TLC), the product, a 2-amino pyridine compound, is isolated.[9] The yield for such reactions is reported to be in the range of 58-81%.[9]

Note: This protocol is for a related compound and would require adaptation of the starting materials to achieve the desired 2-amino-4-hydroxypyridine structure.

Strategy 2: Modification of Pre-formed Pyridine Scaffolds

This "top-down" approach involves the functionalization of an existing pyridine or dihydroxypyridine ring. This can be an efficient strategy if the starting pyridine derivative is readily available.

Citrazinic acid is a commercially available and relatively inexpensive starting material that can be converted to a 2,6-dihydroxypyridine intermediate through decarboxylation.[10]

Causality Behind Experimental Choices: The carboxylic acid group at the 4-position of citrazinic acid can be removed under thermal or catalytic conditions.[11][12][13] The choice of catalyst, often a copper salt, and reaction conditions (temperature, solvent) is crucial for achieving efficient decarboxylation without decomposition of the pyridine ring.[11][12] The resulting 2,6-dihydroxypyridine can then, in principle, be selectively aminated at the 2-position.

Illustrative Reaction Pathway:

Sources

- 1. β-enamino ester synthesis by amination [organic-chemistry.org]

- 2. Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MAP4K4-IN-17 | 1811510-58-3 [amp.chemicalbook.com]

- 4. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 5. Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel CDK8 inhibitor with poly-substituted pyridine core: Discovery and anti-inflammatory activity evaluation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Copper-Catalyzed Aerobic Decarboxylation/Ketooxygenation of Electron-Deficient Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. future4200.com [future4200.com]

- 13. Copper‐Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions | Semantic Scholar [semanticscholar.org]

A Comprehensive Spectroscopic Analysis of 2-Amino-4-hydroxypyridine Hydrochloride

<

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for 2-Amino-4-hydroxypyridine hydrochloride (C₅H₆N₂O·HCl), a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes key spectral data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes not only the presentation of data but also the underlying principles, experimental design rationale, and in-depth interpretation. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a trusted resource for the structural elucidation and characterization of this important molecule.

Introduction and Molecular Structure

2-Amino-4-hydroxypyridine is a substituted pyridine derivative that serves as a versatile building block in the synthesis of various functional molecules. Accurate structural confirmation and purity assessment are paramount for its application in research and development. Spectroscopic techniques are the cornerstone of this characterization process.

A critical feature of 4-hydroxypyridines is their ability to exist in tautomeric equilibrium with the corresponding pyridone form.[1] In the case of 2-Amino-4-hydroxypyridine, it can equilibrate with 2-amino-1H-pyridin-4-one. The position of this equilibrium is influenced by factors such as solvent polarity and pH.[1][2] The hydrochloride salt form stabilizes the molecule and influences its spectroscopic properties.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating molecular structure.[3] For pyridine derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

Expertise & Experience: The choice of a deuterated solvent is critical. Due to the compound's polarity and the presence of exchangeable protons (-NH₂, -OH, and the N-H⁺ from the hydrochloride), a polar aprotic solvent like DMSO-d₆ is preferred. This allows for the observation of these protons, which might otherwise be exchanged with deuterium in solvents like D₂O or CD₃OD.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16-64 scans, depending on concentration.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation of protons.

-

Temperature: 298 K.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

Data Interpretation and Discussion:

The protonation of the pyridine nitrogen by HCl causes a general downfield shift of all ring protons due to the increased electron-withdrawing effect.[4] The aromatic protons of the pyridine ring typically resonate in a characteristic downfield region.[3]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~7.6 | Doublet (d) | ~7.0 | 1H |

| H-5 | ~6.3 | Doublet (d) | ~7.0 | 1H |

| H-3 | ~6.1 | Singlet (s) | - | 1H |

| -NH₂ | ~7.0 (broad) | Singlet (br s) | - | 2H |

| -OH / N-H⁺ | ~11-12 (very broad) | Singlet (br s) | - | 2H |

Note: The chemical shifts are approximate and can vary slightly based on concentration and instrument.

-

H-6: This proton is adjacent to the positively charged nitrogen, causing it to be the most deshielded of the ring protons. It appears as a doublet due to coupling with H-5.

-

H-5: Coupled to H-6, this proton appears as a doublet.

-

H-3: This proton is isolated and thus appears as a singlet.

-

-NH₂ and -OH/-NH⁺ Protons: These protons are exchangeable and appear as broad singlets. Their chemical shifts are highly dependent on temperature, concentration, and water content. The very downfield signal is characteristic of acidic protons involved in hydrogen bonding and protonation.

¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR provides crucial information on the carbon framework of the molecule.[3] Due to the low natural abundance of ¹³C, a greater number of scans are typically required compared to ¹H NMR.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').

-

Number of Scans: 1024-4096 scans.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Calibrate the spectrum using the DMSO-d₆ solvent peak at δ 39.52 ppm.

Data Interpretation and Discussion:

The presence of electronegative nitrogen and oxygen atoms, along with the effects of protonation, significantly influences the carbon chemical shifts. The tautomerism between the 4-hydroxy and 4-pyridone forms can lead to averaged signals or the predominance of one tautomer. In the hydrochloride salt, the pyridone form is often favored.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-4 (C=O) | ~170-180 |

| C-2 | ~155 |

| C-6 | ~140 |

| C-5 | ~105 |

| C-3 | ~95 |

Note: These are predicted values based on the pyridone tautomer and can vary.

-

C-4: The carbon bearing the oxygen will be significantly downfield, consistent with a carbonyl-like carbon in the pyridone tautomer.

-

C-2 and C-6: These carbons are adjacent to the ring nitrogen and are deshielded, appearing at lower field.

-

C-3 and C-5: These carbons are more shielded and appear at higher field.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is ideal for identifying functional groups. Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique that allows for the direct analysis of solid samples with minimal preparation.[5]

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean ATR crystal first, followed by the sample spectrum.

-

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Interpretation and Discussion:

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule. The spectrum will be dominated by features of the protonated pyridone tautomer.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3000 (broad) | N-H and O-H stretching | -NH₂, N-H⁺, -OH |

| ~1660 | C=O stretching | Pyridone carbonyl |

| ~1600 | C=C and C=N stretching | Aromatic ring |

| 1550-1400 | N-H bending, Ring vibrations | Amine, Aromatic ring |

-

Broad band at 3400-3000 cm⁻¹: This region is characteristic of N-H and O-H stretching vibrations involved in extensive hydrogen bonding, typical for a hydrochloride salt.

-

Strong band at ~1660 cm⁻¹: This is a key indicator of the C=O stretch from the 4-pyridone tautomer, which is expected to be the major form.

-

Bands at ~1600 cm⁻¹ and below: These absorptions are characteristic of the pyridine ring stretching and bending vibrations.[6]

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule.[1] Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, thermally labile molecules like this one, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[7][8]

Caption: A typical workflow for ESI-MS analysis.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent mixture, such as 50:50 methanol/water with 0.1% formic acid to facilitate protonation.

-

Instrumentation: Introduce the sample into an ESI-mass spectrometer via direct infusion or through an LC system.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode (+) to detect [M+H]⁺.

-

Capillary Voltage: ~3-4 kV.

-

Source Temperature: ~120 °C.

-

Mass Range: Scan from m/z 50 to 300.

-

Data Interpretation and Discussion:

The analysis will be based on the free base form of the molecule (C₅H₆N₂O), which has a monoisotopic mass of 110.0480 Da.

| m/z (mass-to-charge) | Ion Assignment | Comments |

| 111.0553 | [M+H]⁺ | The protonated molecular ion of the free base (C₅H₇N₂O⁺). This should be the base peak. |

| 133.0372 | [M+Na]⁺ | A sodium adduct, which is commonly observed in ESI-MS. |

High-Resolution Mass Spectrometry (HRMS): Performing this analysis on an HRMS instrument (like a TOF or Orbitrap) would provide a highly accurate mass measurement. The expected accurate mass for the [M+H]⁺ ion is 111.0553. This allows for the unambiguous confirmation of the elemental formula (C₅H₇N₂O⁺), adding a high degree of confidence to the structural assignment.[1]

Conclusion

The collective data from NMR, IR, and MS provide a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the connectivity of the carbon-hydrogen framework. IR spectroscopy validates the presence of key functional groups and provides strong evidence for the predominance of the 4-pyridone tautomer in the solid state. Finally, ESI-MS confirms the molecular weight and, with high resolution, the elemental formula of the compound. This integrated spectroscopic approach represents a robust, self-validating system for the structural elucidation of this and similar molecules in a drug discovery or chemical research setting.

References

- Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives - Benchchem. (n.d.).

- An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines - PubMed. (n.d.).

- Ghosh, C., et al. (2014). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central.

- An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II - Semantic Scholar. (n.d.).

- An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II - ResearchGate. (2014).

- 2-Amino-4-hydroxypyridine | 33631-05-9 - Benchchem. (n.d.).

- Modeling the relative response factor of small molecules in positive electrospray ionization. (2022).

- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC - NIH. (2018).

- An FTIR Spectroscopic Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines | Request PDF - ResearchGate. (2012).

- ATR-FTIR Spectroscopy Basics - Mettler Toledo. (n.d.).

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).

- Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides - CHIMIA. (1969).

- Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (1998).

Sources

- 1. 2-Amino-4-hydroxypyridine | 33631-05-9 | Benchchem [benchchem.com]

- 2. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. mt.com [mt.com]

- 6. chimia.ch [chimia.ch]

- 7. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-Amino-4-hydroxypyridine hydrochloride

An In-Depth Technical Guide to 2-Amino-4-hydroxypyridine Hydrochloride

Introduction

2-Amino-4-hydroxypyridine and its hydrochloride salt are versatile heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] The pyridine ring, an electron-deficient aromatic system, combined with electron-donating amino and hydroxyl functional groups, imparts a unique reactivity profile.[3] This guide offers a detailed examination of the physical and chemical properties of this compound, providing researchers, scientists, and drug development professionals with the core data and procedural knowledge necessary for its effective application. The compound serves as a crucial intermediate in the synthesis of a wide range of molecules, including agents targeting neurological disorders, agrochemicals, and advanced polymers.[1][2]

Molecular Identity and Structural Characteristics

The fundamental identity of a chemical compound is rooted in its structure. The properties and reactivity of this compound are directly influenced by its molecular formula, weight, and the spatial arrangement of its atoms.

Core Identification

A consistent and unambiguous identification is critical for regulatory compliance and scientific communication.

| Property | Value | Source |

| Chemical Name | This compound | [4][5][6] |

| Synonyms | 2-Amino-pyridin-4-ol hydrochloride | [4] |

| CAS Number | 1187932-09-7 | [4][5][6] |

| Molecular Formula | C₅H₆N₂O·HCl | [4][6] |

| Molecular Weight | 146.58 g/mol | [4][6] |

Structural Elucidation and Tautomerism

A significant characteristic of hydroxypyridines is their capacity to exist in tautomeric forms. 2-Amino-4-hydroxypyridine can exist in equilibrium with its corresponding pyridone form, 2-Amino-1H-pyridin-4-one.[3] This equilibrium is a critical factor influencing the compound's chemical behavior and its interactions with biological targets. The pyridone tautomer is often favored in many solvents due to its aromatic character and the presence of a strong carbon-oxygen double bond.[3] The presence of the hydrochloride salt favors the protonation of the ring nitrogen, further influencing this equilibrium.

Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and behavior in various experimental settings.

Summary of Physical Properties

| Property | Value/Description | Source |

| Appearance | White to light yellow or beige crystalline powder/solid | [1][7][8] |

| Solubility | Slightly soluble in water.[9] The product is water soluble, and may spread in water systems.[8] Also possesses solubility in organic solvents like ethanol and acetone.[7] | |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [4][6] |

| Stability | Hygroscopic.[8] Stable under recommended storage conditions, but may change properties under high temperature, or in strong acid or strong alkali environments.[7] | |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | [6] |

| LogP | 1.75260 | [4] |

Chemical Profile and Reactivity

The presence of both an amino (-NH₂) and a hydroxyl (-OH) group on the pyridine scaffold makes this molecule a versatile synthetic building block.[2]

-

Amphoteric Nature : The compound is amphoteric; the basic amino group can form salts with acids, while the hydroxyl group can exhibit acidic properties and react with bases.[7]

-

Nucleophilic Reactivity : The amino group is a potent nucleophile, capable of reacting with electrophiles such as acyl halides to form amide derivatives.[7]

-

Chelating Agent : Its structure allows it to act as a chelating agent, forming stable complexes with various metal ions. This property is advantageous in catalysis and in the analytical detection of metal ions.[1][2]

Experimental Protocols for Property Determination

To ensure scientific integrity, all experimental protocols must be designed as self-validating systems. The following sections detail robust methodologies for characterizing this compound.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in water, a critical parameter for drug development and formulation. The causality behind this choice is its status as the "gold standard" method for its reliability and direct measurement of saturation.

Methodology Steps:

-

Preparation : Add an excess amount of this compound to a known volume of deionized water in a sealed, Erlenmeyer flask. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration : Agitate the flask at a constant temperature (e.g., 25°C) in a mechanical shaker or orbital incubator for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Cease agitation and allow the suspension to settle. Centrifuge an aliquot of the suspension at high speed to pellet the undissolved solid. This step is critical to prevent solid carryover, which would artificially inflate the measured concentration.

-

Sampling : Carefully withdraw a sample from the clear supernatant.

-

Quantification : Dilute the sample with a known volume of deionized water. Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the compound's λ_max.

-

Calculation : Calculate the concentration of the dissolved compound using a pre-established calibration curve (absorbance vs. concentration). The final solubility is reported in mg/mL or mol/L.

Caption: Workflow for Aqueous Solubility Determination.

Protocol: Spectroscopic Characterization (FTIR)

Infrared spectroscopy is essential for confirming the presence of key functional groups and providing insight into the compound's structure.[3]

Methodology Steps:

-

Sample Preparation : Prepare a KBr (potassium bromide) pellet. Mix a small amount (~1-2 mg) of dry this compound with ~100-200 mg of dry KBr powder. Grind the mixture thoroughly in an agate mortar to ensure a homogenous sample.

-

Pellet Formation : Transfer the powdered mixture to a pellet press die. Apply pressure (typically several tons) to form a thin, transparent KBr pellet. The transparency is vital for minimizing light scattering and obtaining a high-quality spectrum.

-

Background Spectrum : Place the empty sample holder in the FTIR spectrometer and run a background scan. This step is crucial as it subtracts the spectral contributions of atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Spectrum : Place the KBr pellet containing the sample into the sample holder and acquire the infrared spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis : Analyze the resulting spectrum to identify characteristic absorption bands. Key expected vibrations include:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 1187932-09-7 | Benchchem [benchchem.com]

- 3. 2-Amino-4-hydroxypyridine | 33631-05-9 | Benchchem [benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 1187932-09-7 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-Amino-4-hydroxypyridine Manufacturer & Supplier China | Properties, Uses, Safety & Price [pipzine-chem.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. 2-Amino-4-hydroxypyridine, 98% | Fisher Scientific [fishersci.ca]

- 10. tsijournals.com [tsijournals.com]

Navigating the Solubility Landscape of 2-Amino-4-hydroxypyridine Hydrochloride: A Technical Guide for Researchers

Foreword: The Critical Role of Solubility in Drug Discovery and Development

In the intricate journey of drug discovery and development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of success. It is a pivotal physicochemical property that profoundly influences bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This guide is dedicated to providing researchers, scientists, and drug development professionals with an in-depth technical understanding of the solubility of 2-Amino-4-hydroxypyridine hydrochloride in organic solvents. While quantitative solubility data for this specific salt is not extensively documented in publicly available literature, this guide will equip you with the foundational knowledge, predictive insights, and practical methodologies to confidently navigate its solubility characteristics. We will delve into its physicochemical properties, explore the theoretical underpinnings of its solubility, draw comparisons with analogous structures, and provide a robust experimental framework for in-house solubility determination.

Physicochemical Profile of this compound

A thorough understanding of a compound's intrinsic properties is paramount to predicting its behavior in various solvents. This compound is a salt, which significantly influences its solubility profile compared to its free base, 2-Amino-4-hydroxypyridine.

Table 1: Physicochemical Properties of 2-Amino-4-hydroxypyridine and its Hydrochloride Salt

| Property | 2-Amino-4-hydroxypyridine | This compound | Source(s) |

| Molecular Formula | C₅H₆N₂O | C₅H₇ClN₂O | [1] |

| Molecular Weight | 110.11 g/mol | 146.57 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | Solid | [2] |

| Melting Point | 235 - 239 °C | Not available | [2] |

| LogP | Not available | 1.75260 | [3] |

| pKa | ~4.8 (for the conjugate acid of the amino group) | Not available | [2] |

| Water Solubility | Moderately soluble | Expected to be higher than the free base | [2] |

| Organic Solvent Solubility | Has a certain solubility in ethanol and acetone | Data not readily available | [2] |

The hydrochloride salt form is expected to exhibit significantly higher aqueous solubility compared to the free base due to the ionization of the pyridine nitrogen. Conversely, its solubility in non-polar organic solvents is likely to be lower. The positive LogP value suggests a degree of lipophilicity, which may contribute to solubility in certain polar aprotic and protic organic solvents.

The Science of Dissolution: Factors Governing Solubility in Organic Solvents

The adage "like dissolves like" provides a fundamental framework for predicting solubility. This principle is rooted in the nature and magnitude of intermolecular forces between the solute and the solvent. For this compound, the key interactions at play are:

-

Ionic Interactions: As a hydrochloride salt, the compound exists as a pyridinium cation and a chloride anion in the solid state. Solvents with a high dielectric constant can effectively solvate these ions, overcoming the lattice energy of the crystal and promoting dissolution.

-

Hydrogen Bonding: The presence of the amino (-NH₂) and hydroxyl (-OH) groups, as well as the pyridinium proton, allows for potent hydrogen bonding. Protic solvents like alcohols (e.g., methanol, ethanol) can act as both hydrogen bond donors and acceptors, while polar aprotic solvents like DMSO and DMF can act as hydrogen bond acceptors.

-

Dipole-Dipole Interactions: The polar nature of the pyridine ring and its substituents will lead to dipole-dipole interactions with polar solvent molecules.

-

Van der Waals Forces: These weaker forces are present in all interactions but will be the dominant force in non-polar solvents.

The interplay of these forces dictates the extent to which this compound will dissolve in a given organic solvent.

Caption: Key solute and solvent properties influencing solubility.

Predictive Solubility Analysis and Comparative Insights

In the absence of direct experimental data, a predictive analysis based on solvent properties and a comparative look at a similar molecule, 2-aminopyridine, can provide valuable guidance.

Table 2: Predicted Solubility of this compound and Comparative Data for 2-Aminopyridine

| Solvent | Solvent Type | Predicted Solubility of 2-Amino-4-hydroxypyridine HCl | Experimental Solubility of 2-Aminopyridine (Mole Fraction at ~298K) | Rationale for Prediction |

| Methanol | Polar Protic | High | High | Strong hydrogen bonding and high polarity favor dissolution.[4] |

| Ethanol | Polar Protic | Moderate to High | High | Good hydrogen bonding and polarity, though slightly less than methanol.[4] |

| Isopropanol | Polar Protic | Moderate | Moderate | Increased steric hindrance may slightly reduce solvation efficiency.[4] |

| Acetone | Polar Aprotic | Low to Moderate | Moderate | Can accept hydrogen bonds, but lacks donor capabilities.[5] |

| Acetonitrile | Polar Aprotic | Low | Low | Weaker hydrogen bond acceptor compared to other polar aprotic solvents.[4] |

| Dimethylformamide (DMF) | Polar Aprotic | High | Very High | Strong hydrogen bond acceptor with a high dielectric constant.[4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Very High | Excellent hydrogen bond acceptor and highly polar. |

| Dichloromethane | Non-polar | Very Low | Low | Lacks the polarity and hydrogen bonding capacity to effectively solvate the salt. |

| Toluene | Non-polar | Very Low | Very Low | Non-polar nature is incompatible with the ionic and highly polar solute. |

| Hexane | Non-polar | Insoluble | Very Low | Highly non-polar, offering no favorable interactions.[4] |

Expert Insights: The hydrochloride salt form will generally lead to lower solubility in less polar solvents compared to the free base, 2-aminopyridine. However, in highly polar, hydrogen-bonding solvents like methanol, DMF, and DMSO, the solubility is expected to be significant. The hydroxyl group on the pyridine ring, in addition to the amino group, will likely enhance its interaction with protic solvents compared to 2-aminopyridine.

A Robust Experimental Protocol for Solubility Determination

Given the scarcity of published data, a well-designed experimental protocol is essential for obtaining reliable solubility values. The isothermal shake-flask method is a gold-standard technique for this purpose.

Objective

To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C and/or 37 °C).

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

Caption: Isothermal shake-flask solubility determination workflow.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. The "excess" ensures that a saturated solution is formed and solid material remains.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary experiment can determine the optimal equilibration time.[6]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the agitation and allow the vials to stand in the constant temperature environment for a sufficient time (e.g., 2-4 hours) for the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Dilution and Analysis:

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution by a validated HPLC method.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area (or height) from the HPLC analysis of the standard solutions against their known concentrations.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Self-Validating System: The protocol's trustworthiness is enhanced by including control measures such as running experiments in triplicate, ensuring the presence of excess solid at the end of the equilibration period, and validating the analytical method for linearity, accuracy, and precision.

Concluding Remarks for the Practicing Scientist

While the definitive solubility map of this compound in the vast landscape of organic solvents is yet to be fully charted in published literature, this guide provides a robust framework for informed exploration. By understanding its physicochemical characteristics, applying the principles of intermolecular interactions, and leveraging comparative data, researchers can make well-reasoned predictions about its behavior. Most importantly, the detailed experimental protocol herein offers a clear and reliable path to generating high-quality, in-house solubility data. This empirical approach remains the most authoritative method for truly understanding the solubility of this compound in your specific applications, empowering you to advance your research and development endeavors with confidence and scientific rigor.

References

A Senior Application Scientist's Guide to 2-Amino-4-hydroxypyridine Hydrochloride: A Cornerstone Intermediate in Modern Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant portion of FDA-approved pharmaceuticals.[1] Among the vast array of pyridine-based building blocks, 2-Amino-4-hydroxypyridine and its hydrochloride salt stand out for their versatility and strategic importance. This guide provides an in-depth technical analysis of 2-Amino-4-hydroxypyridine hydrochloride, moving beyond simple data recitation to explain the causal relationships behind its reactivity, applications, and handling. We will explore its structural nuances, its pivotal role as a synthetic intermediate, and provide field-proven insights into its practical application for professionals in drug discovery and chemical synthesis.

Core Molecular Profile: Beyond the Formula

At first glance, 2-Amino-4-hydroxypyridine (CAS No. 33631-05-9) is a simple heterocyclic compound.[2][3] However, its true utility lies in the interplay of its functional groups and the inherent electronic nature of the pyridine ring. The hydrochloride salt (CAS No. 1187932-09-7) is often the preferred form for storage and handling due to its enhanced stability and solubility in certain solvent systems.[4][5]

Physicochemical Characteristics

A summary of the key properties is essential for experimental design. The hydrochloride salt form alters physical properties such as melting point and solubility.

| Property | 2-Amino-4-hydroxypyridine | 2-Amino-4-hydroxypyridine HCl | Data Source(s) |

| CAS Number | 33631-05-9 | 1187932-09-7 | [3][4] |

| Molecular Formula | C₅H₆N₂O | C₅H₇ClN₂O | [2][6] |

| Molecular Weight | 110.12 g/mol | 146.57 g/mol | [2][5] |

| Appearance | Light yellow powder | Off-white solid | [2] |

| Storage | 0 - 8 °C | 2 - 8 °C, under inert gas | [2][5][7] |

The Critical Role of Tautomerism

A fundamental concept that dictates the reactivity of this intermediate is its existence in a tautomeric equilibrium with the 2-amino-1H-pyridin-4-one form.[8] The position of this equilibrium is highly sensitive to the solvent environment, pH, and temperature. The pyridone tautomer is often favored due to its aromatic stability and the strong carbon-oxygen double bond.[8] This duality is not a mere curiosity; it is the key to its synthetic versatility, allowing it to react as either a phenol-like hydroxyl compound or as a pyridone, influencing choices of bases, electrophiles, and reaction conditions.

Caption: Tautomeric equilibrium of the core scaffold.

Strategic Applications in Organic Synthesis